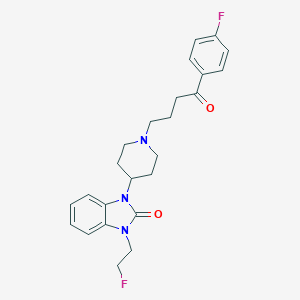
3N-(2'-Fluoroethyl)benperidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3N-(2'-Fluoroethyl)benperidol, also known as FEP, is a synthetic compound that belongs to the class of butyrophenones. It is a potent dopamine antagonist that has been used extensively in scientific research to study the mechanisms of dopamine signaling and its role in various physiological and pathological conditions.
Mécanisme D'action
3N-(2'-Fluoroethyl)benperidol acts as a potent dopamine antagonist by binding to and blocking the dopamine D2 receptor. This results in a decrease in dopamine signaling and a subsequent decrease in the activity of dopaminergic neurons. 3N-(2'-Fluoroethyl)benperidol also has some affinity for other neurotransmitter receptors, including serotonin and histamine receptors, but its primary mechanism of action is through dopamine antagonism.
Effets Biochimiques Et Physiologiques
3N-(2'-Fluoroethyl)benperidol has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to decrease the release of dopamine in the striatum, a brain region that plays a key role in motor control and reward processing. 3N-(2'-Fluoroethyl)benperidol has also been shown to decrease locomotor activity and induce catalepsy in rodents, which is consistent with its dopamine antagonism. In addition, 3N-(2'-Fluoroethyl)benperidol has been shown to have antipsychotic-like effects in animal models of schizophrenia and has been used as a reference compound in the development of new antipsychotic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3N-(2'-Fluoroethyl)benperidol in lab experiments is its high potency and selectivity for the dopamine D2 receptor. This allows for precise manipulation of dopamine signaling and the study of its effects on behavior and physiology. However, 3N-(2'-Fluoroethyl)benperidol also has some limitations, including its short half-life and potential off-target effects on other neurotransmitter systems. In addition, 3N-(2'-Fluoroethyl)benperidol has been shown to induce hyperprolactinemia, which can confound some experimental outcomes.
Orientations Futures
There are several future directions for research on 3N-(2'-Fluoroethyl)benperidol and its role in dopamine signaling. One area of interest is the development of new drugs that target the dopamine D2 receptor with greater selectivity and fewer side effects. Another area of interest is the use of 3N-(2'-Fluoroethyl)benperidol in combination with other drugs to study the interactions between dopamine and other neurotransmitter systems. Finally, 3N-(2'-Fluoroethyl)benperidol could be used in clinical trials to evaluate its potential therapeutic efficacy in the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 3N-(2'-Fluoroethyl)benperidol involves the reaction of 2-(2-fluoroethoxy)ethylamine with 3-(1-benzyl-1H-1,2,3-triazol-4-yl)benzoic acid in the presence of a copper catalyst. The reaction proceeds via a click reaction mechanism and yields 3N-(2'-Fluoroethyl)benperidol as a white crystalline solid with a melting point of 160-162°C.
Applications De Recherche Scientifique
3N-(2'-Fluoroethyl)benperidol has been widely used in scientific research to study the role of dopamine signaling in various physiological and pathological conditions. It has been used as a tool to investigate the molecular mechanisms of dopamine receptor activation and signaling, as well as to study the effects of dopamine antagonism on behavior and physiology. 3N-(2'-Fluoroethyl)benperidol has also been used in preclinical studies to evaluate its potential therapeutic efficacy in the treatment of various neurological and psychiatric disorders.
Propriétés
Numéro CAS |
146436-64-8 |
|---|---|
Nom du produit |
3N-(2'-Fluoroethyl)benperidol |
Formule moléculaire |
C24H27F2N3O2 |
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]benzimidazol-2-one |
InChI |
InChI=1S/C24H27F2N3O2/c25-13-17-28-21-4-1-2-5-22(21)29(24(28)31)20-11-15-27(16-12-20)14-3-6-23(30)18-7-9-19(26)10-8-18/h1-2,4-5,7-10,20H,3,6,11-17H2 |
Clé InChI |
GPNFFAGPGDOGIZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCF)CCCC(=O)C4=CC=C(C=C4)F |
SMILES canonique |
C1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCF)CCCC(=O)C4=CC=C(C=C4)F |
Autres numéros CAS |
146436-64-8 |
Synonymes |
3N-(2'-fluoroethyl)benperidol F-FEB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




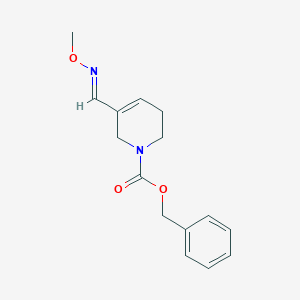

![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B133409.png)
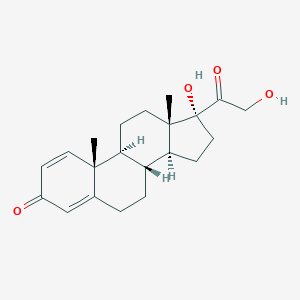
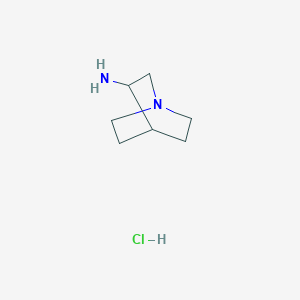

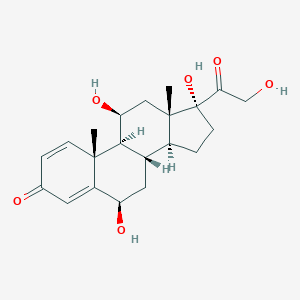
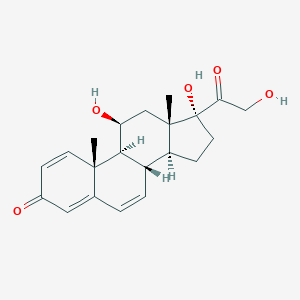
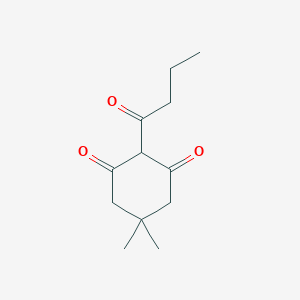
![3-Ethyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B133437.png)
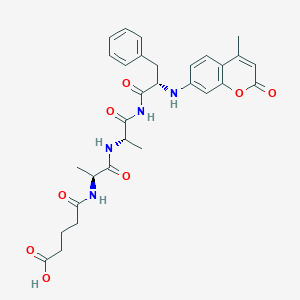
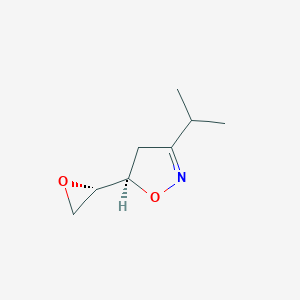
![4-Methyl-1-acetoxycalix[6]arene](/img/structure/B133443.png)